Chlorohexyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorohexyl isocyanate is a type of isocyanate compound . Isocyanates are a class of liquid compounds which are generally colorless with slight odors . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .

Synthesis Analysis

Isocyanates, including this compound, can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .

Molecular Structure Analysis

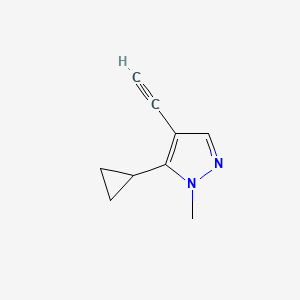

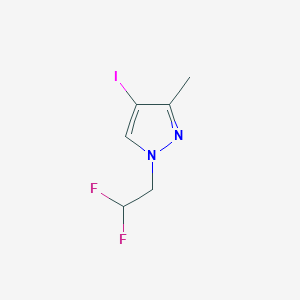

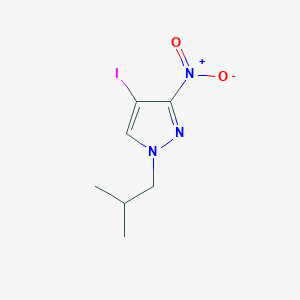

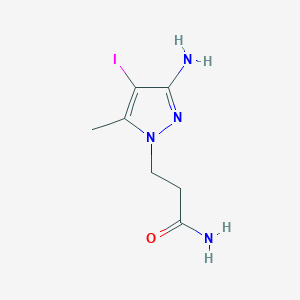

The molecular formula of this compound is C7H12ClNO . The average mass is 161.629 Da and the monoisotopic mass is 161.060745 Da .

Chemical Reactions Analysis

Isocyanates, including this compound, react with a variety of small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical and Chemical Properties Analysis

This compound is a type of isocyanate, which are generally colorless liquids with slight odors . Many of these compounds are extremely flammable, toxic by inhalation, and irritants to skin, eyes, and mucous membranes .

Applications De Recherche Scientifique

Use in Polyurethane Production

Isocyanates, including chlorohexyl isocyanate, play a significant role in the production of polyurethane products. They are key intermediates in industrial manufacturing processes. The application of isocyanates like dicyclohexylmethane-4,4′-diisocyanate, a related compound, is an example of their importance in the production of polyurethanes (Hamada et al., 2017).

Formation of DNA Adducts

This compound has been studied for its interaction with DNA, specifically in the formation of DNA adducts. This research is vital for understanding how exposure to isocyanates like this compound can impact genetic material, which has implications for assessing risks associated with exposure to these compounds (Beyerbach et al., 2006).

Application in Organic Synthesis

Chlorosulfonyl isocyanate (CSI), which is closely related to this compound, has been widely utilized in organic synthesis. It shows excellent reactivity towards compounds with various functional groups and is crucial for the insertion of the sulfamoyl moiety in different compounds. This versatility underlines the importance of isocyanates in the field of chemical synthesis (Chemam et al., 2022).

Detection and Monitoring

The detection and monitoring of isocyanates, including this compound, are crucial for environmental and industrial safety. Techniques such as proton transfer reaction mass spectrometry have been developed to rapidly detect traces of isocyanates in various environments, showcasing the ongoing efforts to monitor and control the presence of these compounds (Agarwal et al., 2012).

Radiolabeling in PET Imaging

Isocyanates have been used in radiolabeling with carbon-11, demonstrating their utility in positron emission tomography (PET) imaging. This application is essential for in vivo imaging and highlights the versatility of isocyanates in medical research (Wilson et al., 2011).

Occupational Safety Concerns

Research has also focused on the safety concerns related to skin exposure to isocyanates, including compounds similar to this compound. Understanding the potential health impacts of such exposure is critical in occupational safety and health perspectives (Bello et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

13654-91-6 |

|---|---|

Formule moléculaire |

C7H12ClNO |

Poids moléculaire |

161.63 g/mol |

Nom IUPAC |

1-chloro-6-isocyanatohexane |

InChI |

InChI=1S/C7H12ClNO/c8-5-3-1-2-4-6-9-7-10/h1-6H2 |

Clé InChI |

MKMMDUNWJMDPHL-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N=C=O)Cl |

SMILES canonique |

C(CCCCl)CCN=C=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)

![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)